6,6'-(1,2-Phenylenebis(azanediyl))bis(2-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol)
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Overview
Description
6,6’-(1,2-Phenylenebis(azanediyl))bis(2-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol) is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl groups and a phenylenebis(azanediyl) linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-(1,2-Phenylenebis(azanediyl))bis(2-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol) typically involves the reaction of 1,2-phenylenediamine with a suitable tetrahydropyran derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
6,6’-(1,2-Phenylenebis(azanediyl))bis(2-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction can produce primary or secondary alcohols .
Scientific Research Applications
6,6’-(1,2-Phenylenebis(azanediyl))bis(2-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 6,6’-(1,2-Phenylenebis(azanediyl))bis(2-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol) involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with proteins and other biomolecules, affecting their structure and function. This interaction can lead to the inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 6,6’-(1,3-Phenylenebis(azanediyl))-bis(2,4-di-tert-butylphenol)
- 2,2’-(1,2-Phenylenebis(azanediyl))bis(cyclohepta-2,4,6-trien-1-one)
Uniqueness
6,6’-(1,2-Phenylenebis(azanediyl))bis(2-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol) is unique due to its specific structural features, such as the presence of multiple hydroxyl groups and the phenylenebis(azanediyl) linkage. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(hydroxymethyl)-6-[2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]anilino]oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O10/c21-5-9-11(23)13(25)15(27)17(29-9)19-7-3-1-2-4-8(7)20-18-16(28)14(26)12(24)10(6-22)30-18/h1-4,9-28H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBPKBFUVQJULU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2C(C(C(C(O2)CO)O)O)O)NC3C(C(C(C(O3)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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